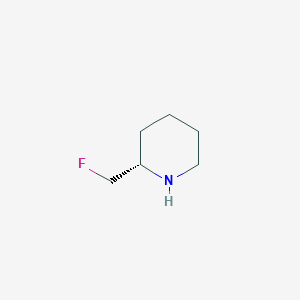

(S)-2-(Fluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(2S)-2-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2/t6-/m0/s1 |

InChI Key |

VMMNQROZBNSKSB-LURJTMIESA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)CF |

Canonical SMILES |

C1CCNC(C1)CF |

Origin of Product |

United States |

Strategic Significance of Fluorinated Piperidine Scaffolds in Molecular Design

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in FDA-approved drugs, highlighting its importance in pharmaceutical design. google.comtandfonline.com When fluorine is introduced into this already valuable scaffold, it can profoundly alter the molecule's physicochemical and pharmacokinetic properties. fluorochem.co.uk The strategic placement of a fluorine atom or a fluorinated group, such as the fluoromethyl group in (S)-2-(Fluoromethyl)piperidine, is a powerful tool for molecular engineering. ontosight.ai

One of the key benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes in the body. fluorochem.co.uksigmaaldrich.com This increased stability can lead to a longer biological half-life for a drug candidate. Furthermore, fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, which can be critical for optimizing a molecule's solubility, membrane permeability, and binding interactions with its biological target. fluorochem.co.uksigmaaldrich.comevitachem.com For instance, the introduction of fluorine at the C-4 position of a piperidine ring has been used to reduce the pKa of the piperidine nitrogen, a modification that can improve absorption and bioavailability. fluorochem.co.uk

The conformational behavior of the piperidine ring can also be significantly influenced by fluorination. evitachem.comambeed.com The presence of fluorine can lead to more rigid structures by stabilizing specific chair conformations, which is crucial for presenting the correct three-dimensional arrangement for optimal binding to a protein or receptor. ontosight.aisigmaaldrich.com Computational and experimental studies on various fluorinated piperidines have shown that factors like charge-dipole interactions, hyperconjugation, and solvation play a major role in determining the preferred conformation. sigmaaldrich.commdpi.com This ability to fine-tune the shape and electronic properties of a molecule makes fluorinated piperidine scaffolds highly attractive building blocks in the design of new therapeutics. google.combldpharm.com

Stereochemical Considerations and Enantiomeric Purity in Fluorine Containing Heterocycles

When a substituent is introduced into a piperidine (B6355638) ring, as with the fluoromethyl group at the C-2 position, a stereocenter is created. The resulting molecule can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. This makes the stereochemical purity of fluorine-containing heterocycles a critical consideration in drug discovery and development. mdpi.com

The synthesis of stereoselectively fluorinated N-heterocycles is therefore an area of intense research. evitachem.comambeed.com Achieving high enantiomeric purity ensures that the biological activity observed is attributable to a single, well-defined molecular entity. Various synthetic strategies have been developed to access chiral fluorinated piperidines, including the asymmetric hydrogenation of fluorinated pyridines and the use of chiral building blocks derived from natural sources like amino acids. rsc.orgresearchgate.netbldpharm.com The development of methods that can generate multiple stereogenic centers in a single step with high control is particularly valuable. researchgate.net

The absolute configuration of the stereocenter(s) dictates the spatial orientation of the substituents, which in turn governs how the molecule interacts with chiral biological macromolecules like enzymes and receptors. researchgate.net For example, the orientation of a fluorine atom on a piperidine ring has been shown to affect the basicity of a kinesin spindle protein (KSP) inhibitor, with the more basic isomer being selected for clinical evaluation. google.com Therefore, access to enantiomerically pure building blocks like (S)-2-(Fluoromethyl)piperidine is essential for the rational design and synthesis of new, effective, and safe chiral drugs. mdpi.comacs.org

Research Landscape of S 2 Fluoromethyl Piperidine As a Building Block

Stereoselective Synthesis Routes to this compound

Achieving the desired (S)-configuration at the C2 position of the piperidine ring is paramount. Various stereoselective strategies have been developed, including asymmetric fluorination, chiral pool synthesis, and catalyzed enantioselective pathways.

Asymmetric Fluorination Approaches

Asymmetric fluorination involves the introduction of a fluorine atom into a prochiral substrate in an enantioselective manner. This can be achieved using chiral fluorinating reagents or through catalytic processes.

One notable approach involves the use of chiral N-fluoro reagents, such as N-fluoro-2,10-(3,3-dichlorocamphorsultam). nih.gov These reagents can deliver a fluorine atom to a nucleophilic substrate, like a silyl (B83357) enol ether or an enolate derived from a piperidone precursor, with a degree of stereocontrol. The enantioselectivity of these reactions can be influenced by the specific chiral auxiliary and the reaction conditions employed. nih.gov For instance, the fluorination of β-ketoester enolates has been shown to achieve up to 75% enantiomeric excess (ee) using such chiral N-fluoro-sultams. nih.gov

Catalytic asymmetric fluorination represents a more atom-economical approach. This often involves a transition metal complex with a chiral ligand that facilitates the enantioselective transfer of a fluorine atom from an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). acs.org Palladium catalysts, in particular, have been effective in the enantioselective fluorination of α-cyano esters, achieving high yields and excellent enantiomeric excesses (85–99% ee). acs.org While not directly applied to this compound in the provided literature, this methodology presents a viable pathway for future synthetic design.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available and inexpensive chiral starting materials, such as amino acids or sugars, to construct the target molecule. rsc.org This strategy inherently incorporates the desired stereochemistry from the outset.

A practical synthesis of both (R)- and (S)-2-(aminomethyl)piperidine has been developed starting from (S)- or (R)-lysine, respectively. researchgate.net A key step in this protocol is the in situ formation of an aziridinium (B1262131) ion, which then undergoes a stereoselective intramolecular ring-opening to form the piperidinium (B107235) ring. researchgate.net This approach provides a reliable route to the enantiomerically pure aminomethylpiperidine (B13870535) scaffold, which can then be further functionalized.

Another example starts from (S)-2-methylpyrrolidine-2-carboxylic acid, a commercially available chiral substrate. rsc.org While this specific example leads to the synthesis of trofinetide, the principle of using a chiral cyclic amino acid derivative demonstrates the power of the chiral pool approach in establishing the stereocenter that can be elaborated to the desired fluoromethyl group.

Organocatalytic and Metal-Catalyzed Enantioselective Pathways

Organocatalysis and metal catalysis offer powerful tools for the enantioselective construction of the chiral piperidine ring.

Organocatalysis: Chiral secondary amines, such as diphenylprolinol silyl ether, have been successfully employed as organocatalysts in asymmetric aza-[3+3] cycloaddition reactions between unsaturated aldehydes and enecarbamates. rsc.org This method allows for the synthesis of chiral piperidine rings with high yields and excellent enantioselectivity. rsc.org Similarly, intramolecular aza-Michael reactions catalyzed by organocatalysts can produce enantiomerically enriched substituted piperidines. mdpi.com For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid has been used to synthesize 2,5- and 2,6-disubstituted protected piperidines in good yields. mdpi.com

Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, have been extensively used in the asymmetric synthesis of piperidines. mdpi.comdicp.ac.cnnih.gov Rhodium-catalyzed reductive transamination of pyridinium salts offers a rapid method for preparing a variety of chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantioselectivities. dicp.ac.cn This method avoids the need for a chiral catalyst or hydrogen gas by using a chiral primary amine under reducing conditions. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts is another effective strategy. mdpi.comrsc.org This approach can generate multiple stereocenters in a single step with high enantiomeric excess. rsc.org Palladium-catalyzed [4+2] annulation strategies also provide a modular route to functionalized piperidines. nih.gov For instance, the reaction of α-fluoro-β-ketoesters with cyclic carbamates catalyzed by a palladium complex leads to 3-fluoropiperidines. nih.gov

| Catalyst Type | Reaction | Key Features |

| Organocatalyst (Diphenylprolinol silyl ether) | Asymmetric aza-[3+3] cycloaddition | High yields and excellent enantioselectivity for chiral piperidine synthesis. rsc.org |

| Rhodium Catalyst | Reductive transamination of pyridinium salts | Rapid synthesis of chiral fluoropiperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn |

| Iridium Catalyst | Asymmetric hydrogenation of pyridinium salts | Generation of multiple stereocenters in one step with high enantiomeric excess. rsc.org |

| Palladium Catalyst | [4+2] Annulation | Modular route to functionalized 3-fluoropiperidines. nih.gov |

Chemoenzymatic Transformations for Chiral Induction

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations. nih.govchemistryviews.org Enzymes, such as ω-transaminases, can be used for the stereoselective monoamination of 1,5-diketones. nih.gov The resulting amino-ketones can then undergo spontaneous intramolecular cyclization to form Δ1-piperideines, which are precursors to chiral piperidines. nih.gov This approach has been used to synthesize all four diastereomers of 2,6-disubstituted piperidines. nih.gov

Another chemoenzymatic strategy involves the combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling. news-medical.net Enzymes can selectively introduce a hydroxyl group onto the piperidine ring, which can then be further functionalized using radical cross-coupling reactions. news-medical.net This two-step process simplifies the synthesis of complex piperidines. news-medical.net

Precursor-Based Syntheses of the Piperidine Core

One common method is the intramolecular Mannich reaction. mdpi.com This involves the cyclization of an amino-aldehyde or amino-ketone precursor, often generated in situ, to form the piperidine ring. The stereoselectivity of this reaction can be controlled by existing chiral centers in the precursor. ru.nl

Intramolecular aza-Michael additions are also widely used. mdpi.com In this approach, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. The diastereoselectivity of this cyclization can be influenced by the choice of base or catalyst. mdpi.com

Other methods for forming the piperidine core from acyclic precursors include:

Ring-closing metathesis: A powerful method for forming cyclic alkenes, which can then be hydrogenated to the corresponding piperidine. mdpi.com

Intramolecular nucleophilic substitution: Where a nitrogen nucleophile displaces a leaving group at the appropriate position to close the ring. mdpi.com

Reductive amination of dicarbonyl compounds: A classical method involving the reaction of a dicarbonyl compound with an amine source under reducing conditions.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

For instance, in the synthesis of 2,6-trans-piperidines via an intramolecular aza-Michael reaction, the choice of base was found to be critical for scalability. mdpi.com While cesium carbonate gave good results on a small scale, its poor solubility made it difficult to use in larger reactions. Tetrabutylammonium fluoride (B91410) (TBAF) was identified as a more suitable base for large-scale synthesis. mdpi.com

Yield and Stereoselectivity Enhancement Studies

Modern synthetic efforts are concentrated on catalytic asymmetric methods that can generate the desired (S)-enantiomer with high selectivity and yield, thereby avoiding the need for classical resolution of a racemic mixture.

One of the most effective strategies is the asymmetric hydrogenation of substituted pyridinium salts . dicp.ac.cn This method often employs iridium-based catalysts featuring chiral ligands. The introduction of an electron-withdrawing group, such as a fluoromethyl group, can increase the reactivity of the pyridine (B92270) ring towards hydrogenation. dicp.ac.cn By using a chiral catalyst, the hydrogenation can proceed with high levels of enantio- and diastereoselectivity, potentially generating multiple stereocenters in a single step. dicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of related trifluoromethyl-substituted pyridinium salts has been shown to produce chiral piperidines with excellent enantiomeric excess (up to 90% ee) and diastereomeric ratios (>20:1). dicp.ac.cn

Another powerful approach involves the stereoselective reduction of cyclic imines or enamines . An imine precursor, such as one derived from a δ-lactam, can be reduced using a variety of reagents. The use of chiral reducing agents or, more commonly, catalytic hydrogenation with a chiral catalyst can afford the fluoromethylated piperidine with high stereocontrol. mdpi.com

Catalytic asymmetric annulation reactions , such as the [4+2] cycloaddition of imines with allenes, represent a further state-of-the-art method for constructing the piperidine ring with controlled stereochemistry. nih.govresearchgate.net Chiral phosphine (B1218219) catalysts have proven effective in mediating these transformations, delivering functionalized piperidine derivatives with very good stereoselectivity. researchgate.net

The table below summarizes key findings from studies on stereoselective synthesis applicable to fluorinated piperidines.

Table 1: Research Findings on Stereoselective Synthesis of Chiral Piperidines

| Method | Catalyst/Reagent | Substrate Type | Key Findings |

|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Polysubstituted Pyridinium Salts | Generates up to three stereocenters in one operation with high enantio- and diastereoselectivity (up to 90% ee, >20:1 dr). dicp.ac.cn |

| Stereoselective Reduction | NaBH(OAc)₃ | Cyclic Imine | Efficient reduction of the imine precursor to the corresponding piperidine. mdpi.com |

| Asymmetric [4+2] Annulation | Chiral Phosphepine | Imines and Allenes | Furnishes an array of functionalized piperidine derivatives with very good stereoselectivity. researchgate.net |

| Asymmetric Michael Addition | Organocatalyst | Trifluoromethylketones and Nitroolefins | A formal [3+2] annulation strategy that, while demonstrated for pyrrolidines, offers a pathway to stereocontrolled heterocycles. acs.org |

Considerations for Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. These protocols aim to reduce environmental impact by using safer solvents, renewable materials, and more efficient catalytic systems.

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral piperidines. acs.org Enzymes such as lipases, reductases, and transaminases can operate under mild, aqueous conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.netrsc.org

Enzymatic Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic fluoromethylpiperidine derivatives. vulcanchem.com This process involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Biocatalytic Desymmetrization: A prochiral precursor can be converted directly into an enantiomerically enriched product using an enzyme. This approach has been successfully applied to the synthesis of enantiopure fluoropiperidines. researchgate.net

Engineered Enzymes: Directed evolution has been used to engineer enzymes like imine reductases (IREDs) and nitrene transferases for specific transformations, expanding the scope of biocatalysis to include the synthesis of highly specialized chiral amines and their precursors. nih.govresearchgate.net These engineered biocatalysts can offer high yields and selectivities (>99% ee) for desired products. researchgate.net

Flow chemistry is another green chemistry approach that offers benefits such as improved safety, better heat and mass transfer, and the potential for process automation and intensification. researchgate.net Combining flow chemistry with catalysis (e.g., photochemical or biocatalytic flow reactors) can lead to highly efficient and sustainable synthetic routes. researchgate.net

The table below highlights some green chemistry approaches relevant to the synthesis of this compound.

Table 2: Green Chemistry Protocols in Piperidine Synthesis

| Protocol | Catalyst/System | Key Advantages |

|---|---|---|

| Biocatalytic Multicomponent Reaction | Immobilized Lipase (B570770) (CALB) | Reusable catalyst, very good yields, mild reaction conditions. rsc.org |

| Biocatalytic Desymmetrization | Engineered Enzymes | Highly enantioselective (ee >99%), diastereoselective (dr ≥98:2), reduces synthetic sequence to a single biotransformation. researchgate.net |

| Asymmetric Reductive Amination | Engineered Imine Reductase (IRED) | Cost-effective, high catalytic efficiency and enantioselectivity, sustainable. researchgate.net |

| Metal-Free Cycloaddition | Amberlyst-15 in PEG-200 | Avoids use of heavy metals, employs a reusable catalyst and a green solvent. researchgate.net |

Chromatographic and Non-Chromatographic Enantiomeric Resolution Techniques

When a stereoselective synthesis is not employed, the resolution of a racemic mixture of 2-(fluoromethyl)piperidine is necessary to isolate the desired (S)-enantiomer. Both chromatographic and non-chromatographic methods are utilized for this purpose. mdpi.com

Chromatographic resolution is a widely used and effective method for separating enantiomers with high purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic technique for enantioseparation. gyanvihar.org It involves the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly popular and versatile. chromatographyonline.com The separation can be optimized by adjusting the mobile phase composition and temperature. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC is known as an effective chiral separations technique that offers advantages over HPLC, including faster analysis times and reduced consumption of organic solvents, making it a greener alternative. lcms.cz The unique properties of supercritical fluids allow for high-efficiency separations. lcms.cz

Gas Chromatography (GC): For volatile derivatives, GC on a chiral column can be employed. While highly efficient, scaling up GC separations can be challenging. mdpi.com

Indirect HPLC Separation: This method involves derivatizing the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride or Marfey's reagent) to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column. nih.gov

Table 3: Chromatographic Resolution Techniques

| Technique | Stationary Phase | Principle | Key Features |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based CSP | Differential interaction between enantiomers and the chiral stationary phase. | High versatility and resolution; most widely used method. gyanvihar.orgchromatographyonline.com |

| Chiral SFC | Chiral Stationary Phase | Separation using a supercritical fluid as the mobile phase. | Rapid analysis, reduced solvent use, high efficiency. lcms.cz |

Non-chromatographic resolution techniques offer alternative, often more scalable, methods for separating enantiomers.

Diastereomeric Salt Formation: This is a classical and industrially viable method. The racemic 2-(fluoromethyl)piperidine is treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This forms a pair of diastereomeric salts which typically have different solubilities. Fractional crystallization can then be used to separate the less soluble diastereomeric salt, from which the desired enantiomer of the piperidine can be liberated by treatment with a base.

Enzymatic Kinetic Resolution (EKR): As mentioned in the green chemistry section, EKR is a powerful non-chromatographic method. An enzyme, often a lipase or protease, selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemate at a much faster rate than the other. vulcanchem.com This leaves the reaction mixture enriched in the unreacted, desired enantiomer, which can then be separated from the reacted enantiomer.

Regioselective Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex heterocyclic systems.

N-alkylation and N-acylation are fundamental transformations for derivatizing the piperidine nitrogen. These reactions are typically straightforward and allow for the introduction of various functional groups, which can modulate properties like basicity, lipophilicity, and biological target engagement. researchgate.netnih.gov

N-Alkylation: This process involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, often in the presence of a base. For instance, piperidines can be N-alkylated with bromoalkyl esters to introduce ester functionalities, which can serve as handles for further modification or as prodrug moieties. google.com The reaction conditions are generally mild, involving heating the reactants in a suitable solvent like benzene. google.com

N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents like acyl chlorides, anhydrides, or activated esters. mdpi.comresearchgate.net This reaction forms a stable amide bond and is a common strategy for synthesizing drug candidates. For example, piperidinol derivatives can be acylated with substituted benzoyl chlorides. mdpi.com The choice of acylating agent and reaction conditions can be tailored to the specific substrate. In complex syntheses, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to facilitate amide bond formation between a carboxylic acid and the piperidine nitrogen. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Bromoalkyl ester, Benzene, Reflux | N-Alkylated piperidine ester | google.com |

| N-Acylation | 4-(Trifluoromethyl)benzoyl chloride, Dioxane or Chloroform, Room Temp. or Heat | N-Acylated piperidine (fluorobenzoate ester) | mdpi.com |

| N-Acylation | Carboxylic acid, HATU, DIEA, DMF, 25 °C | N-Acyl piperidine (amide linkage) | google.com |

Formation of Heterocyclic Ring Systems Involving the Nitrogen Atom

The piperidine nitrogen can serve as a nucleophile or be incorporated into a reaction cascade to form new, fused, or spirocyclic heterocyclic systems. These more complex architectures can significantly alter the three-dimensional shape and properties of the parent molecule.

One notable example is the Ugi-type reaction. An imine intermediate, which can be formed from the piperidine, can react with an isocyanide and a suitable third component, such as trimethylsilyl (B98337) azide (B81097) (TMSN₃), in methanol. mdpi.com This multicomponent reaction proceeds through a reactive intermediate to yield a tetrazole ring fused to the piperidine, demonstrating a powerful method for building molecular complexity in a single step. mdpi.com Other cyclization strategies, such as intramolecular condensations, can also be employed to construct novel ring systems starting from a functionalized piperidine nitrogen. mdpi.comorganic-chemistry.org

Stereocontrolled Modifications at the Piperidine Ring Carbons

Functionalizing the carbon atoms of the piperidine ring while maintaining or controlling the stereochemistry is essential for exploring the structure-activity relationship of drug candidates. Several modern synthetic methods enable the stereoselective introduction of substituents at various positions on the piperidine ring.

Palladium-Catalyzed Annulation: A [4+2] annulation approach catalyzed by palladium can be used to construct highly functionalized 3-substituted piperidines with excellent diastereocontrol. nih.gov This method allows for the creation of cis-substituted piperidines from simpler starting materials. nih.gov

Intramolecular Mannich Reaction: The intramolecular Mannich reaction is another powerful tool for synthesizing substituted piperidines. mdpi.com This reaction involves the cyclization of an intermediate containing both an iminium ion and a nucleophilic carbon, proceeding through a chair-like transition state to afford specific diastereomers. mdpi.com

Aza-Michael Addition: The intramolecular aza-Michael reaction, where the piperidine nitrogen or a tethered nucleophile adds to an α,β-unsaturated system, can be used to form substituted piperidines. mdpi.com The use of organocatalysts can render this reaction enantioselective, providing access to optically enriched products. mdpi.com

Memory of Chirality: In some reactions, the initial chirality of a substrate can be "remembered" throughout a transformation sequence, even through achiral intermediates, to yield a chiral product. This phenomenon, known as memory of chirality, has been applied to the synthesis of enantiomerically enriched piperidine derivatives. mdpi.com

Table 2: Methods for Stereocontrolled Functionalization of Piperidine Rings

| Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Pd-Catalyzed [4+2] Annulation | Access to 2-aryl-3-substituted piperidines | High cis-stereocontrol | nih.gov |

| Intramolecular Mannich Reaction | Cyclization via iminium intermediate | Diastereoselective, controlled by chair transition state | mdpi.com |

| Organocatalytic aza-Michael Addition | Use of quinoline (B57606) organocatalyst and TFA | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | mdpi.com |

| Reductive Cyclization | Reduction of a cyanomesylate derivative with NaBH₄/NiCl₂ | Stereocontrolled access to anti,anti-4-amino-3,5-piperidine diols | acs.org |

Chemical Transformations at the Fluoromethyl Moiety

While the fluoromethyl group is often introduced for its metabolic stability and ability to modulate physicochemical properties, it is not entirely inert. mdpi.comacs.org The C-F bond can participate in chemical transformations, particularly when an intramolecular nucleophile is present.

In a notable example of such reactivity, studies on 2-(fluoromethyl)pyrrolidine (B3168299) revealed that the compound could undergo decomposition in solution. acs.org The proposed mechanism involves the intramolecular nucleophilic attack of the ring nitrogen on the carbon of the fluoromethyl group. This Sₙ2-like reaction displaces the fluoride ion, leading to the formation of a strained, bicyclic aziridinium ion intermediate. acs.org This highly reactive intermediate can then be attacked by nucleophiles, such as water, resulting in either ring-opening to form a hydroxylated product or a ring-expansion product. acs.org This intrinsic reactivity highlights a potential pathway for the transformation of the fluoromethyl group in this compound, which could be either an undesirable instability or a synthetically useful pathway for further diversification.

Conjugation and Linker Attachment Strategies

This compound is often incorporated into larger molecules as a key recognition element. Conjugation and linker attachment strategies are employed to connect this scaffold to other molecular fragments, such as pharmacophores, reporter groups, or carrier molecules. ddtjournal.com

Amide bond formation is a common and robust method for conjugation. google.com The piperidine nitrogen can be coupled with a carboxylic acid-containing linker or molecule using standard peptide coupling reagents like HATU. google.com This strategy has been used to synthesize complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies. google.com

Furthermore, derivatization reagents can be used to attach specific moieties for analytical purposes or to create prodrugs. nih.govddtjournal.com For example, a carboxylate group on a molecule containing the piperidine scaffold can be masked with a linker, such as an N,N-dimethylamidomethyl ester, to improve properties like cell permeability. nih.gov These linkers are designed to be cleaved in vivo to release the active drug.

Synthesis of Complex Molecular Architectures Incorporating this compound

The derivatization strategies discussed above culminate in the synthesis of complex and biologically active molecules built around the this compound core. This scaffold is a component of numerous compounds investigated in drug discovery programs. chemimpex.comjst.go.jp

For instance, starting from a 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide scaffold, a series of potent Glycine Transporter 1 (GlyT1) inhibitors were developed. jst.go.jp The synthesis involved the strategic introduction of heteroaromatic rings and other substituents to optimize activity and drug-like properties, leading to the identification of clinical candidates. jst.go.jp The piperidine moiety in these molecules is crucial for their interaction with the biological target.

The versatility of the this compound unit allows it to be integrated into diverse and complex structures, including analogs of natural products like pinidinol (B1217993) and various FDA-approved drugs where fluorine-containing groups are essential for activity. mdpi.commdpi.com The synthetic accessibility and the potential for multi-vector diversification make it a privileged scaffold in modern medicinal chemistry. researchgate.net

Applications of S 2 Fluoromethyl Piperidine in Chemical Biology and Mechanistic Studies

Design and Synthesis of Molecular Probes and Tools

The (S)-2-(fluoromethyl)piperidine framework serves as a foundational element in the creation of specialized molecular probes for interrogating complex biological systems. Its structural features allow for the strategic incorporation of reporter groups, facilitating the visualization and identification of molecular targets.

Development of Fluorescently Labeled Derivatives for Imaging Research

While direct examples of fluorescently labeled derivatives of this compound for imaging research are not extensively documented in publicly available literature, the principles of probe design suggest its high potential. The piperidine (B6355638) nitrogen offers a convenient handle for the covalent attachment of fluorophores. The synthesis would typically involve the reaction of this compound with a fluorophore bearing a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of fluorophore can be tailored for specific imaging modalities, including confocal microscopy and flow cytometry. For instance, conjugation with dyes like fluorescein (B123965) or rhodamine could yield probes for visualizing the subcellular localization of target proteins. The fluorine atom itself can also be utilized for 19F-MRI applications, offering a background-free imaging signal.

Table 1: Potential Fluorophores for Derivatization of this compound

| Fluorophore Family | Excitation (nm) | Emission (nm) | Reactive Group for Conjugation |

| Fluorescein | ~494 | ~518 | Isothiocyanate (FITC) |

| Rhodamine | ~550 | ~570 | Isothiocyanate (TRITC) |

| Cyanine Dyes (e.g., Cy5) | ~649 | ~670 | NHS Ester |

| BODIPY Dyes | Variable | Variable | NHS Ester |

This table presents a selection of common fluorophore families that could be hypothetically conjugated to this compound for imaging research, based on standard bioconjugation chemistries.

Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of a molecule of interest within a complex biological milieu. A derivative of this compound can be synthesized to incorporate a photoreactive group, such as a diazirine, benzophenone, or aryl azide (B81097). Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink with nearby molecules, typically the binding pocket of a target protein. The monofluoromethyl group can play a crucial role in modulating the binding affinity and selectivity of the probe. The subsequent identification of the labeled protein can be achieved through various methods, including mass spectrometry. While specific examples utilizing the this compound scaffold are not readily found in the literature, the versatility of the piperidine ring makes it an attractive candidate for the development of such probes.

Role in Enzyme Inhibition and Substrate Mimicry Research

The introduction of a fluoromethyl group into the piperidine scaffold can significantly influence its interaction with enzymes, making it a valuable tool for studying enzyme mechanisms and designing inhibitors.

Studies on Mechanism-Based Enzyme Inactivation

Fluorinated compounds are frequently employed in the design of mechanism-based enzyme inactivators, also known as suicide inhibitors. The strong electron-withdrawing nature of the fluorine atom can alter the reactivity of the molecule, leading to the formation of a reactive intermediate within the enzyme's active site that covalently modifies the enzyme, causing irreversible inactivation. While specific studies detailing the use of this compound as a mechanism-based inactivator are not prominent, the principle is well-established with other fluorinated molecules. For example, monofluoromethyl-containing ornithine analogues have been shown to be potent inactivators of ornithine decarboxylase. A hypothetical mechanism for an enzyme targeting the piperidine ring could involve enzymatic oxidation followed by elimination of fluoride (B91410) to generate a reactive iminium ion that would then be attacked by a nucleophilic residue in the active site.

Elucidation of Enzyme Active Site Interactions

This compound and its derivatives can serve as valuable molecular probes to elucidate the intricate interactions within an enzyme's active site. The fluorine atom, with its high electronegativity and ability to participate in hydrogen bonding and other non-covalent interactions, can significantly impact the binding affinity and orientation of the molecule within the active site. By comparing the binding of fluorinated and non-fluorinated analogues, researchers can infer the nature of the active site environment. Furthermore, 19F NMR spectroscopy can be a powerful tool to study the binding event, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment. This technique can provide information on the conformation of the bound ligand and the proximity of different functional groups within the active site.

Structure-Activity Relationship (SAR) Investigations Utilizing this compound Scaffolds

The systematic modification of the this compound scaffold and the evaluation of the biological activity of the resulting analogues are central to structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural features contribute to the molecule's potency, selectivity, and pharmacokinetic properties.

The introduction of the fluoromethyl group at the 2-position of the piperidine ring provides a key vector for SAR exploration. The stereochemistry at this position is often critical for biological activity. Further modifications can be made at various positions of the piperidine ring, including the nitrogen atom and other carbon atoms.

Table 2: Representative SAR Modifications on the this compound Scaffold

| Modification Site | Example Substituent | Rationale for Modification |

| Piperidine Nitrogen (N1) | Alkyl chains, Aryl groups, Heterocycles | To explore interactions with hydrophobic pockets and potential for additional binding interactions. |

| Piperidine Ring (C3, C4, C5) | Hydroxyl, Carbonyl, Alkyl groups | To probe the steric and electronic requirements of the binding site and to modulate solubility. |

| Fluoromethyl Group | Replacement with difluoromethyl or trifluoromethyl groups | To investigate the effect of increasing fluorine substitution on pKa, lipophilicity, and binding affinity. |

This table provides a conceptual framework for potential SAR studies based on the this compound scaffold, outlining common modification strategies and their underlying rationale.

Through such systematic studies, researchers can build a comprehensive understanding of the molecular determinants of biological activity, guiding the design of more potent and selective therapeutic agents or more effective molecular probes.

Exploration of Fluorine's Electronic and Steric Effects on Molecular Recognition

The substitution of hydrogen with fluorine in a C-H bond to a C-F bond introduces significant changes in the electronic and steric profile of a molecule, which can profoundly impact its interaction with biological targets. In the context of this compound, these effects are critical for its application in studying molecular recognition.

Electronic Effects: The high electronegativity of the fluorine atom in the fluoromethyl group induces a strong dipole moment in the C-F bond. This creates a localized region of negative electrostatic potential around the fluorine and a corresponding region of positive potential on the carbon atom. This alteration of the local electronic environment can influence several types of non-covalent interactions that are crucial for molecular recognition:

Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor, it can engage in favorable interactions with electron-deficient hydrogen atoms, such as those in N-H or O-H groups found in protein active sites.

Dipole-Dipole and Charge-Dipole Interactions: The strong dipole of the C-F bond can interact favorably with polar functional groups or charged residues within a binding pocket. d-nb.infonih.gov For instance, in protonated piperidinium (B107235) species, strong charge-dipole interactions between the C-F bond and the ammonium (B1175870) cation can occur. researchgate.net

Hyperconjugation: A key electronic effect involving fluorine is hyperconjugation, where electron density is donated from a neighboring C-H or C-C σ-orbital into the low-lying σ* antibonding orbital of the C-F bond. d-nb.infonih.gov This interaction, often referred to as the fluorine gauche effect, can stabilize specific conformations and influence the binding affinity and selectivity of a ligand. beilstein-journals.orgwikipedia.org

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is larger than that of hydrogen (1.20 Å) but smaller than a methyl group. The replacement of a methyl group with a fluoromethyl group can therefore be considered a conservative steric modification. However, the subtle increase in size compared to a hydrogen atom can be sufficient to probe the steric constraints of a binding pocket, providing valuable information about the topology of the active site.

The table below summarizes the key differences in properties between a C-H and a C-F bond, which underlie the unique effects of fluorination on molecular recognition.

| Property | C-H Bond | C-F Bond | Implication for Molecular Recognition |

| Bond Length | ~1.09 Å | ~1.35 Å | Altered geometry of the ligand. |

| Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Increased metabolic stability. nih.gov |

| Electronegativity | H: 2.20 | F: 3.98 | Strong bond polarization and dipole moment. |

| van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Moderate steric demand. |

| Hydrogen Bonding | Poor acceptor | Weak acceptor | Can participate in specific polar interactions. |

Conformational Analysis and its Influence on Ligand-Target Binding

The piperidine ring is a conformationally flexible scaffold that typically exists in a chair conformation. The introduction of a fluoromethyl group at the 2-position significantly influences the conformational equilibrium of the ring, which in turn has a profound impact on how the molecule presents its pharmacophoric features to a biological target.

The conformational preference of the 2-(fluoromethyl) group, whether it adopts an axial or equatorial position, is governed by a delicate interplay of steric and stereoelectronic effects. d-nb.infonih.gov

A-value and Steric Hindrance: In a non-fluorinated piperidine, a methyl group at the 2-position would strongly prefer the equatorial orientation to avoid steric clashes with the axial hydrogens on the ring. The fluoromethyl group, being sterically similar, would also be expected to have a significant preference for the equatorial position based on sterics alone.

Gauche Effect and Hyperconjugation: Stereoelectronic effects, particularly the gauche effect, can counteract steric preferences. beilstein-journals.org In the case of this compound, a gauche relationship between the C-F bond and the nitrogen lone pair or the N-H bond (in the protonated form) can be stabilizing. This is due to hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the σ* orbital of the C-C bond of the fluoromethyl group, or interactions between C-H bonds and the C-F σ* orbital. beilstein-journals.orgwikipedia.org

Anomeric Effect: In α-fluoroamines, a generalized anomeric effect, involving the delocalization of the nitrogen lone pair into the σ* orbital of the C-F bond (nN→σ*CF), can strongly favor a conformation where the fluorine is axial. beilstein-journals.org

These competing forces mean that the conformational landscape of this compound can be complex and sensitive to the environment, such as the polarity of the solvent and the protonation state of the nitrogen. d-nb.infonih.gov A systematic computational and experimental (e.g., NMR spectroscopy) analysis of fluorinated piperidines has shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors determines the final conformational outcome. d-nb.infonih.gov

The following table presents a hypothetical analysis of the major conformational influences on the 2-(fluoromethyl) substituent in this compound.

| Conformation | Dominant Steric Effect | Potential Stabilizing Stereoelectronic Effects |

| Equatorial | Minimizes 1,3-diaxial interactions. | Gauche interactions between the C-F bond and ring C-H bonds. |

| Axial | Increased steric strain with axial C-H bonds. | Anomeric effect (nN→σ*CF), charge-dipole interactions (in protonated form). researchgate.net |

By pre-organizing the molecule into a specific conformation, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity. Therefore, this compound can serve as a valuable tool to investigate how conformational control influences ligand-target binding and to design ligands with improved binding properties.

Development of Chemical Tools for Investigating Biological Pathways

The unique properties of the fluorine atom make this compound a promising scaffold for the development of chemical tools to investigate biological pathways. Such tools can be used for target identification, validation, and imaging.

One of the most powerful applications of fluorinated molecules in chemical biology is for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages for studying biological systems:

The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity.

There is no endogenous ¹⁹F signal in most biological systems, meaning that any observed signal is solely from the introduced probe.

The chemical shift of ¹⁹F is highly sensitive to its local environment, providing detailed information about binding events, conformational changes, and metabolism.

This compound could be incorporated into a larger molecule, such as a known ligand for a protein of interest, to create a ¹⁹F NMR probe. Upon binding of this probe to its target, changes in the ¹⁹F NMR signal (e.g., chemical shift, line broadening) would provide quantitative information about the binding affinity and kinetics.

Furthermore, the C-F bond is significantly stronger than a C-H bond, which imparts greater metabolic stability to the molecule. nih.gov This property is advantageous for developing probes that can remain intact in a biological system for a sufficient period to interrogate a specific pathway. For instance, if this compound is part of a molecule that is a substrate for an enzyme, its increased metabolic stability could allow it to act as an inhibitor or to trap an enzymatic intermediate, thereby providing mechanistic insights.

While the direct application of this compound as a chemical tool is not yet extensively documented, its structural motifs are present in a variety of biologically active compounds. nih.govnih.gov The development of synthetic methodologies to incorporate this scaffold into more complex molecules is an active area of research. nih.gov For example, piperidine derivatives are being investigated for a wide range of pharmacological applications, including as anti-tuberculosis agents and for their activity on the central nervous system. nih.govmdpi.com The strategic introduction of a fluoromethyl group onto such scaffolds could lead to the development of next-generation chemical probes with enhanced properties for studying the underlying biological pathways of these diseases.

Computational and Theoretical Investigations of S 2 Fluoromethyl Piperidine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic characteristics. fu-berlin.deaps.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For piperidine (B6355638) derivatives, DFT methods, such as B3LYP or M06-2X with basis sets like 6-31G(d) or def2-QZVPP, are employed to optimize the molecular geometry and predict a range of properties. nih.govnih.gov

| Calculated Property | Theoretical Value (Representative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -370.5 | Indicates the molecule's thermodynamic stability. |

| Dipole Moment (Debye) | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| C-F Bond Length (Å) | 1.39 Å | A key geometric parameter influenced by the electronic environment. |

| C-N Bond Lengths (Å) | 1.46 - 1.47 Å | Defines the geometry of the piperidine ring. |

Molecular orbital (MO) theory provides a deeper understanding of a molecule's electronic behavior. youtube.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting chemical reactivity. nih.govyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov For (S)-2-(fluoromethyl)piperidine, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, while the LUMO would be distributed across the C-F and C-N antibonding orbitals.

| Parameter | Theoretical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

An Electrostatic Potential (ESP) Map is a visual tool that illustrates the charge distribution on the surface of a molecule. sparkle.pro.br It is generated by calculating the electrostatic potential at different points on the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would show a region of high negative potential around the nitrogen atom due to its lone pair, making it a primary site for protonation and other electrophilic interactions. A region of positive potential would be expected near the N-H proton.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Computational studies on analogous fluorinated piperidines have shown that the conformational preference is a delicate balance of several factors, including steric hindrance, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net

Steric Effects : Generally favor the larger substituent in the less hindered equatorial position.

Electrostatic Interactions : Charge-dipole interactions can be significant, especially in protonated forms, and may stabilize an otherwise unfavorable conformation. nih.gov

Hyperconjugation : Electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals can stabilize specific conformations, often favoring an axial fluorine atom. nih.govresearchgate.net

Solvation Effects : The polarity of the solvent can play a major role in stabilizing one conformer over another. nih.gov

DFT calculations (e.g., at the M06-2X/def2-QZVPP level) are used to compute the free energy difference (ΔG) between the axial and equatorial conformers. nih.gov For many fluorinated piperidines, there is a notable preference for the fluorine substituent to adopt an axial position, contrary to what would be predicted based on sterics alone. nih.gov

| Conformer | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (at 298 K) | Key Stabilizing Factors |

|---|---|---|---|

| Equatorial-CH₂F | 0.0 (Reference) | ~85% | Lower steric hindrance. |

| Axial-CH₂F | +1.2 | ~15% | Potential hyperconjugative (σC-H → σ*C-N) interactions. |

Note: Values are illustrative based on general principles for 2-substituted piperidines.

Molecular Dynamics (MD) simulations can complement these static calculations by providing a dynamic view of the molecule's behavior over time. MD simulates the movement of atoms and can reveal the kinetics of conformational changes, such as the ring inversion between the two chair forms, and how the molecule interacts with solvent molecules. researchgate.netnih.gov

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

The results from quantum chemical calculations can be used to predict how this compound will behave in chemical reactions. nih.gov

Reactivity : The HOMO energy and the ESP map identify the piperidine nitrogen as the most nucleophilic center, making it the likely site for reactions with electrophiles (e.g., alkylation, acylation, protonation). The LUMO distribution can indicate sites susceptible to nucleophilic attack, though these are less common for a saturated heterocycle.

Selectivity : In reactions involving the piperidine ring itself, computational models can help predict stereoselectivity. For instance, in an intramolecular cyclization, the preferred conformation of the starting material can determine the stereochemical outcome of the product. nih.gov Computational methods can calculate the energy barriers for different reaction pathways, allowing for the prediction of the major product under kinetic or thermodynamic control. beilstein-journals.org

Computational Docking and Ligand-Target Interaction Studies for Derivatives (Focus on theoretical predictions)

Given the prevalence of the piperidine scaffold in pharmaceuticals, derivatives of this compound are of interest as potential ligands for biological targets like enzymes or receptors. researchgate.net Computational docking is a technique used to predict the preferred binding mode of a ligand to a target protein. researchgate.netnih.gov

The process involves placing the 3D structure of the ligand into the active site of the protein and using a scoring function to estimate the binding affinity for various poses. nih.govrsc.org Theoretical studies would involve:

Building a Library of Derivatives : Creating virtual derivatives of this compound by modifying substituents on the nitrogen or the ring.

Docking to a Target : Docking this library into the crystal structure of a relevant protein target (e.g., a kinase, protease, or GPCR). researchgate.net

Analyzing Interactions : Examining the predicted binding poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The fluorine atom, for example, can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.

Predicting Affinity : Using the docking scores to rank the derivatives and prioritize which ones should be synthesized for experimental testing. researchgate.net

Molecular dynamics simulations can further refine these docking predictions by showing how the ligand-protein complex behaves in a simulated physiological environment, providing insights into the stability of the binding interactions. rsc.org

| Derivative (Modification on N-H) | Hypothetical Target | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| -H (Parent Compound) | Kinase Hinge Region | -6.5 | H-bond from N-H to backbone C=O. |

| -CH₃ (Methyl) | Kinase Hinge Region | -6.8 | Hydrophobic interaction from methyl group. |

| -C(=O)Ph (Benzoyl) | Kinase Hinge Region | -8.2 | π-π stacking from phenyl ring; H-bond from C=O. |

| -CH₂-Pyridine | Kinase Hinge Region | -8.9 | H-bond from pyridine-N; π-π stacking. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analytical and Spectroscopic Characterization Methodologies for S 2 Fluoromethyl Piperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of (S)-2-(Fluoromethyl)piperidine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, often supplemented by two-dimensional (2D) techniques, provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The protons of the fluoromethyl group (CH₂F) typically appear as a doublet of doublets due to coupling with both the adjacent chiral proton at the C2 position and the fluorine atom. The piperidine (B6355638) ring protons present as a complex series of multiplets in the aliphatic region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbon of the fluoromethyl group is readily identified by its large one-bond coupling constant with the fluorine atom (¹JC-F). The piperidine ring carbons resonate at characteristic chemical shifts, with the C2 and C6 carbons appearing at a lower field due to the influence of the nitrogen atom. researchgate.net

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a triplet of doublets, arising from coupling to the two diastereotopic protons of the fluoromethyl group and the proton at the C2 position. The chemical shift is typically reported relative to an external standard like CFCl₃. rsc.orgcolorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₂F | ~4.5 - 4.2 | ddt | ²JH-F ≈ 47, ²JH-H ≈ 9, ³JH-H ≈ 4 |

| ¹H | H-2 | ~3.0 - 2.8 | m | - |

| ¹H | H-6 (eq, ax) | ~3.1 (eq), ~2.6 (ax) | m | - |

| ¹H | H-3, H-4, H-5 | ~1.9 - 1.4 | m | - |

| ¹H | NH | Broad singlet | s (br) | - |

| ¹³C | CH₂F | ~85 - 82 | d | ¹JC-F ≈ 170-180 |

| ¹³C | C-2 | ~58 - 55 | d | ²JC-F ≈ 18-22 |

| ¹³C | C-6 | ~47 - 45 | s | - |

| ¹³C | C-3, C-5 | ~30 - 25 | s | - |

| ¹³C | C-4 | ~25 - 23 | s | - |

| ¹⁹F | CH₂F | ~ -220 to -235 | td | ²JF-H ≈ 47, ³JF-H ≈ 20-25 |

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and assessing its purity. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the molecular formula (C₆H₁₂FN). mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2-(fluoromethyl)piperidine, characteristic fragmentation would involve the loss of the fluoromethyl group or cleavage of the piperidine ring, further corroborating the proposed structure.

Table 2: HRMS Data for this compound| Ion | Molecular Formula | Calculated m/z | Typical Fragmentation Ions |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₃FN⁺ | 118.1027 | [M-CH₂F]⁺, [M-HF]⁺ |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

To confirm the stereochemical purity of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is used to separate the two enantiomers, allowing for the precise determination of the enantiomeric excess (ee). google.com

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the (S) and (R) enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., Chiralcel OD, OJ, or Chiralpak AD, AS) are frequently employed for this purpose. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. rsc.org The ee is calculated from the relative peak areas of the two enantiomers detected, usually by a UV detector. researchgate.net For compounds lacking a strong chromophore, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry may be necessary.

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or similar |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or after derivatization) |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration and three-dimensional structure of a chiral molecule in the solid state. researchgate.net To perform this analysis on this compound, it must first be converted into a suitable crystalline derivative, often by forming a salt with a chiral acid or a heavy atom-containing species.

The resulting crystal structure analysis provides precise bond lengths, bond angles, and torsional angles. nih.gov Crucially, for a derivative containing a known chiral center or a heavy atom, the anomalous dispersion effect can be used to determine the absolute configuration of the stereocenter at the C2 position, confirming it as (S). acs.org Furthermore, the analysis reveals the preferred conformation of the piperidine ring (typically a chair conformation) and the orientation of the fluoromethyl substituent (axial or equatorial) in the solid state. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the secondary amine, C-H stretching for the aliphatic ring and fluoromethyl group, and C-N stretching vibrations. researchgate.netnist.gov A strong absorption band corresponding to the C-F bond stretch is a key diagnostic feature, typically appearing in the 1100-1000 cm⁻¹ region. princeton.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F bonds can be observed, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum. The technique is particularly useful for studying the molecule in aqueous solutions, where water's strong IR absorption can obscure important spectral regions. cdnsciencepub.com

Table 4: Characteristic Vibrational Frequencies for this compound| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch | 3400 - 3250 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| CH₂ Bend | 1470 - 1440 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-F Stretch | 1100 - 1000 | Strong |

Emerging Research Directions and Future Perspectives for S 2 Fluoromethyl Piperidine

Integration into Novel Synthetic Methodologies for Fluorine-Containing Molecules

The development of efficient and stereocontrolled methods for the synthesis of organofluorine compounds is a major focus of modern organic chemistry. cas.cn (S)-2-(Fluoromethyl)piperidine stands as a key target and building block within this research area. Future efforts are likely to concentrate on its incorporation into novel synthetic strategies that offer improved efficiency, selectivity, and substrate scope.

One promising direction involves the asymmetric hydrogenation of fluorinated pyridine (B92270) precursors. nih.govnih.gov Catalytic systems, particularly those using palladium or rhodium, have shown success in the cis-selective reduction of fluoropyridines to yield fluorinated piperidines. nih.govnih.gov The development of new chiral catalysts could enable the direct, enantioselective synthesis of this compound from 2-(fluoromethyl)pyridine, bypassing the need for chiral resolution or starting from the chiral pool.

Another innovative approach is the application of oxidative ring-opening followed by a ring-closing protocol. researchgate.net Methodologies involving the cleavage of cyclic olefins to form diformyl intermediates, which then undergo reductive amination, have been successful in creating diverse azaheterocycles. researchgate.net Applying this strategy could provide new pathways to complex piperidine (B6355638) derivatives starting from different cyclic precursors. Furthermore, late-stage fluorination techniques, which introduce fluorine atoms into complex molecules at a final step, represent a highly sought-after strategy in drug discovery. cas.cn Research into methods that could selectively introduce a fluoromethyl group at the 2-position of a pre-existing piperidine scaffold would be a significant advancement.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Asymmetric Hydrogenation | Direct synthesis from 2-(fluoromethyl)pyridine | High atom economy, potential for high enantioselectivity. nih.govnih.gov |

| Oxidative Ring Opening/Closing | Synthesis of complex derivatives from cyclic precursors | Access to diverse and structurally intricate molecules. researchgate.net |

| Late-Stage Fluoromethylation | Introduction of the -CH₂F group onto a complex piperidine-containing molecule | Avoids carrying the fluorinated group through a long synthetic sequence. cas.cn |

| Ring Expansion | Synthesis from smaller chiral rings like prolinol derivatives | Provides alternative stereocontrolled routes. mdpi.com |

Potential as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis

Chiral piperidines and other N-heterocycles are privileged structures used in the design of ligands and organocatalysts for asymmetric synthesis. nih.govresearchgate.netrsc.org The defined stereochemistry and rigid conformation of the piperidine ring in this compound make it an attractive scaffold for creating novel catalytic systems.

The future in this area involves the design and synthesis of bidentate or polydentate ligands derived from this compound. The piperidine nitrogen can serve as one coordination site, while functionalization at other positions on the ring could introduce additional coordinating atoms like phosphorus, oxygen, or sulfur. The electronic properties of such ligands would be modulated by the electron-withdrawing fluoromethyl group, potentially influencing the reactivity and selectivity of the metal center in catalytic reactions like hydrogenations, cross-couplings, or cycloadditions. oup.com

Furthermore, this compound itself or its simple derivatives could act as organocatalysts. Chiral amines are known to catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, by forming transient chiral enamines or iminium ions. researchgate.net The fluorine atom's influence on the basicity (pKa) of the piperidine nitrogen could fine-tune the catalyst's activity and selectivity, offering a new tool for organocatalysis. researchgate.net

Application in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD) has become a powerful approach for identifying lead compounds in pharmaceutical research. whiterose.ac.uk This method relies on screening small, low-complexity molecules ("fragments") that can be optimized into potent drugs. There is a growing appreciation for three-dimensional (3D) fragments, as they can explore chemical space more effectively than flat, aromatic compounds. whiterose.ac.ukresearchgate.net

This compound is an ideal candidate for inclusion in 3D fragment libraries. Its rigid, non-planar structure provides a well-defined vector for substitution, allowing it to make precise interactions with protein binding pockets. whiterose.ac.uk The fluoromethyl group offers several advantages:

Modulation of Physicochemical Properties : Fluorine can lower the pKa of the piperidine nitrogen, which may reduce off-target activity at channels like hERG and improve oral bioavailability. nih.gov

Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a potential drug.

Binding Interactions : Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.

In the context of scaffold hopping , this compound can be used as a bioisosteric replacement for other cyclic amines or even non-amine scaffolds in known bioactive compounds. nih.gov This strategy is employed to discover novel chemotypes with improved properties (e.g., potency, selectivity, pharmacokinetics) or to circumvent existing patents. nih.gov The unique conformational and electronic profile of this fluorinated piperidine makes it a valuable tool for generating new intellectual property. nih.gov

| FBDD/Scaffold Hopping Parameter | Relevance of this compound |

| Three-Dimensionality | Rigid, non-planar scaffold provides defined exit vectors for chemical elaboration. whiterose.ac.uk |

| pKa Modulation | The electron-withdrawing -CH₂F group lowers the basicity of the amine. researchgate.netnih.gov |

| Metabolic Stability | C-F bond can block metabolic oxidation at or near the substitution site. |

| Novelty | Represents an under-explored scaffold for generating new chemical entities. |

Advancements in Hybrid Computational-Experimental Approaches

The integration of computational chemistry with experimental synthesis and testing has become a cornerstone of modern chemical research. nih.gov For this compound, these hybrid approaches are crucial for accelerating its development and application.

Future research will likely leverage computational tools for several purposes:

Conformational Analysis : Using Density Functional Theory (DFT) and other methods to predict the preferred conformations of the piperidine ring, particularly the axial versus equatorial preference of the fluoromethyl group. researchgate.netnih.gov These predictions can help in designing molecules with specific 3D shapes for optimal target binding.

Property Prediction : In silico tools can accurately predict key physicochemical properties like pKa, logP, and solubility. researchgate.net This allows for the virtual screening of libraries of derivatives to prioritize compounds for synthesis.

Molecular Docking and Dynamics : These simulations can predict how molecules containing the this compound scaffold will bind to specific protein targets. nih.govnih.govnih.gov This provides insights into structure-activity relationships and guides the design of more potent and selective compounds.

The "design-make-test-analyze" cycle can be significantly accelerated by this synergy. Computational models predict promising candidates, which are then synthesized and tested experimentally. mdpi.comresearchgate.net The experimental data is then used to refine the computational models, leading to a powerful, iterative optimization process. rsc.org

Exploration of New Chemical Biology Applications beyond Current Scope

While the primary applications of fluorinated piperidines are in medicinal chemistry, their unique properties open doors to new roles in chemical biology as probes and tools for studying biological systems.

One exciting future direction is the development of chemical probes based on the this compound scaffold. By attaching reporter groups (e.g., fluorophores, biotin), these molecules could be used to label, visualize, and isolate specific protein targets in cells or tissues. The metabolic stability conferred by the fluorine atom would be advantageous for in vivo studies.

Another area of exploration is in Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET. Developing synthetic methods to incorporate ¹⁸F into the 2-(fluoromethyl)piperidine scaffold would enable the creation of novel PET tracers. cas.cn These tracers could be used to non-invasively study biological processes and drug distribution in living subjects, aiding in disease diagnosis and drug development. Given the prevalence of the piperidine motif in central nervous system (CNS) drugs, ¹⁸F-labeled analogs could be particularly valuable for brain imaging. clinmedkaz.org

Finally, the broad range of biological activities associated with piperidine derivatives suggests that this compound could be a starting point for discovering inhibitors of new enzyme classes or modulators of unexplored receptors. nih.govclinmedkaz.orgnih.gov Screening this scaffold against diverse biological targets may uncover unexpected activities, opening up entirely new avenues of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(Fluoromethyl)piperidine, and what key reaction conditions influence enantioselectivity?

- Methodological Answer : The synthesis of this compound derivatives can be achieved via selective fluorination agents. For example, Fluolead™ has demonstrated high selectivity (95% yield) in synthesizing fluorinated piperidines, minimizing rearranged byproducts compared to traditional reagents like DAST or Deoxo-Fluor™ . Key conditions include anhydrous solvents, controlled temperature, and catalytic optimization. Enantioselectivity is influenced by steric and electronic effects of the fluoromethyl group, which can be tuned using chiral auxiliaries or asymmetric catalysts.

| Fluorinating Agent | Yield | Selectivity | Key Advantage |

|---|---|---|---|

| Fluolead™ | 95% | 95:5 (desired:byproduct) | Minimal rearrangement |

| DAST | 60-70% | 70:30 | Lower cost |

| Deoxo-Fluor™ | 75-80% | 80:20 | Moderate stability |

Q. How can researchers characterize the enantiomeric purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Enantiomeric purity is typically assessed via:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention time differences ≥1.5 min indicate baseline separation.

- Optical Rotation : Measure [α] using a polarimeter (e.g., [α]²²/D = -14.4° for (S)-2-(Trifluoromethyl)piperidine in methanol ; fluoromethyl analogs may show similar trends).

- NMR with Chiral Shift Reagents : Europium(III) complexes (e.g., Eu(tfc)₃) induce splitting of diastereotopic proton signals.

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Density : ~1.16 g/mL (similar to trifluoromethyl analogs ).

- Refractive Index : n²⁰/D ≈ 1.39, useful for purity checks.

- Stability : Hygroscopicity requires storage under inert gas (N₂/Ar). Reactivity with strong acids/bases necessitates pH-neutral conditions during handling.

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound derivatives in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and reaction pathways. For example:

- Fukui Indices : Identify nucleophilic/electrophilic sites on the piperidine ring.

- Conformational Analysis : Compare chair vs. boat conformers to assess steric strain from the fluoromethyl group .

- Solvent Effects : Use Polarizable Continuum Models (PCM) to simulate dielectric environments.

Q. What strategies resolve contradictions in reaction yields or enantiomeric excess (ee) when synthesizing this compound?

- Methodological Answer : Systematic approaches include:

- Reaction Replication : Vary catalysts (e.g., Ir vs. Rh), solvents (THF vs. DCM), and temperatures.

- Byproduct Analysis : Use LC-MS or GC-MS to identify rearranged products (e.g., fluoro piperidine vs. pyrrolidine isomers ).

- Kinetic vs. Thermodynamic Control : Monitor reaction timecourses; early high ee may suggest kinetic selectivity.

Q. How do electron-withdrawing substituents (e.g., fluoromethyl) influence the catalytic hydrogenation of piperidine precursors?